

Spectral Analysis of 2-Amino-6-chloro-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-nitrophenol

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This technical guide provides an in-depth analysis of the spectral data for **2-Amino-6-chloro-4-nitrophenol**, a key chemical intermediate. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols and a logical framework for spectral interpretation are also presented to aid in laboratory workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **2-Amino-6-chloro-4-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data (Predicted and Analog-Based)

Solvent: DMSO-d₆, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.20	d	~2.5	H-3
~7.80	d	~2.5	H-5
~7.00	s (broad)	-	-NH ₂
~10.50	s (broad)	-	-OH

Note: Data is based on predictions and analysis of structurally similar compounds.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Assignment
~150.2	C-1 (C-OH)
~138.8	C-2 (C-NH ₂)
~126.5	C-4 (C-NO ₂)
~125.1	C-6 (C-Cl)
~120.4	C-3
~115.9	C-5

Note: Data is based on computational predictions.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Attenuated Total Reflectance - ATR)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
~3100	Medium	Aromatic C-H stretching
~1620	Strong	N-H scissoring
~1580	Strong	Aromatic C=C stretching
~1520	Strong	Asymmetric NO ₂ stretching
~1340	Strong	Symmetric NO ₂ stretching
~1250	Medium	C-O phenolic stretching
~850	Medium	C-Cl stretching
~750	Medium	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
188/190	High	[M] ⁺ (Molecular Ion, showing isotopic pattern for Cl)
171/173	Medium	[M-OH] ⁺
158/160	Medium	[M-NO] ⁺
142/144	High	[M-NO ₂] ⁺
114	Medium	[M-NO ₂ -CO] ⁺
107	Medium	[M-NO ₂ -Cl] ⁺

Experimental Protocols

The following are generalized protocols for the spectral analysis of **2-Amino-6-chloro-4-nitrophenol**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-6-chloro-4-nitrophenol** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[1] Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.
- Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more scans, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.
- Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

FT-IR Spectroscopy

- Sample Preparation: No specific sample preparation is required for ATR-FTIR. Use a small amount of the solid **2-Amino-6-chloro-4-nitrophenol** powder.
- Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place the powdered sample onto the ATR crystal, ensuring complete coverage.^[2]^[3] Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.^[3]
- Data Acquisition:
 - Spectral Range: 4000-650 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
- Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

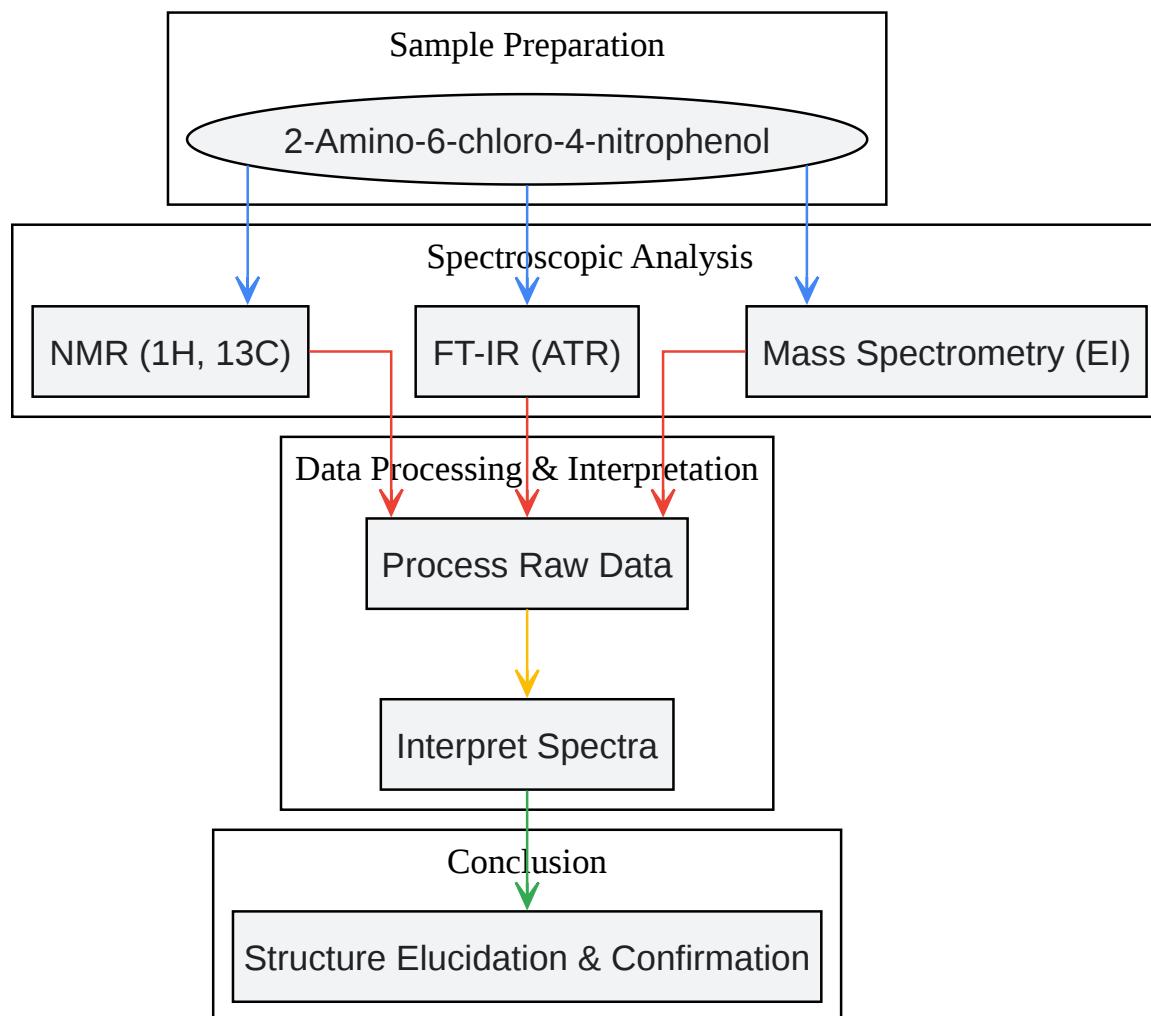
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **2-Amino-6-chloro-4-nitrophenol** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
- Direct Infusion: Introduce the sample into the ion source via a direct insertion probe or by infusion.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Mass Range: m/z 50-300.
- Source Temperature: 200-250°C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

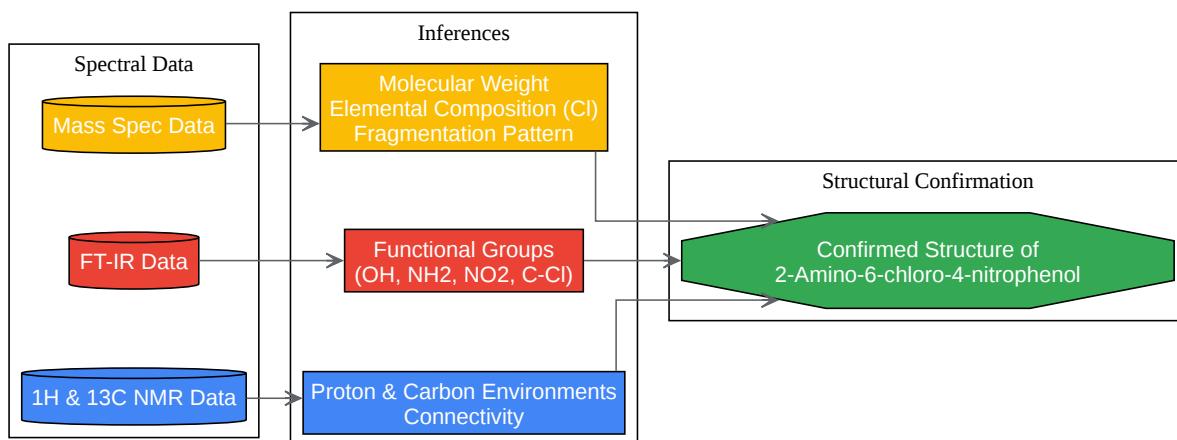
Visualized Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectral analysis and the logical process for interpreting the spectral data of **2-Amino-6-chloro-4-nitrophenol**.



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Caption: General workflow for the spectral analysis and structure elucidation of a chemical compound.

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Caption: Logical flow for the interpretation of combined spectral data for structural confirmation.

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References

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